3-(Methoxymethyl)pyridin-2-amine

Ion Channel Modulation Neuroscience Electrophysiology

Procure 3-(Methoxymethyl)pyridin-2-amine (CAS 1248511-27-4) for research applications where regiospecific 2,3-substitution is critical. The adjacent 2-amino and 3-methoxymethyl groups create a unique chelation environment and electronic profile not replicated by 4- or 6-methoxymethyl regioisomers — a structural distinction that directly impacts target binding and synthetic outcomes. This versatile small molecule scaffold is a key building block for Kv7.2/Kv7.3 channel modulator libraries (WO2009/021942), enabling SAR exploration in neuronal excitability research. Supplied at 95% minimum purity. Generic substitution with other aminopyridine regioisomers will compromise experimental reproducibility. Order today to secure batch consistency.

Molecular Formula C7H10N2O
Molecular Weight 138.17
CAS No. 1248511-27-4
Cat. No. B2792394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)pyridin-2-amine
CAS1248511-27-4
Molecular FormulaC7H10N2O
Molecular Weight138.17
Structural Identifiers
SMILESCOCC1=C(N=CC=C1)N
InChIInChI=1S/C7H10N2O/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3,(H2,8,9)
InChIKeyZDVQHBAAIVTLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)pyridin-2-amine (CAS 1248511-27-4): Core Chemical Identity and Baseline Characteristics for Scientific Procurement


3-(Methoxymethyl)pyridin-2-amine (CAS 1248511-27-4) is an organic compound within the aminopyridine class, characterized by a pyridine ring with an amino group at the 2-position and a methoxymethyl substituent at the 3-position. Its molecular formula is C7H10N2O, with a molecular weight of 138.17 g/mol . The compound is typically supplied as a research chemical with a minimum purity specification of 95% . The strategic placement of the methoxymethyl group at the C3 position, rather than at C4 or C6, is a critical structural feature that differentiates it from other commercially available regioisomers .

Why 3-(Methoxymethyl)pyridin-2-amine Cannot Be Replaced by Common Aminopyridine Analogs


Generic substitution with structurally similar aminopyridines, such as other regioisomers (e.g., 4- or 6-methoxymethyl) or simpler alkyl analogs, is not feasible without compromising research outcomes. The specific substitution pattern of 3-(methoxymethyl)pyridin-2-amine dictates its unique chemical reactivity and potential for selective biological interactions . The adjacent positioning of the 2-amino and 3-methoxymethyl groups creates a distinct chelation environment and electronic profile that is not replicated by other regioisomers, as documented in comparative synthetic studies . This structural uniqueness directly translates into differential performance in target binding and synthetic applications, which the quantitative evidence below substantiates.

Quantitative Comparative Evidence: 3-(Methoxymethyl)pyridin-2-amine vs. Structural Analogs


Regioisomer-Dependent Binding Affinity to Kv7.2 Potassium Channels

In a study of aminopyridine derivatives as Kv7.2 channel modulators, a closely related compound, 5-Fluoro-3-(methoxymethyl)pyridin-2-amine (CAS 1097264-96-4), exhibited an EC50 of 2.23 µM for agonist activity at the Kv7.2 channel, measured via SyncroPatch assay [1]. This quantitative benchmark for a compound bearing the same 3-(methoxymethyl)pyridin-2-amine core structure indicates the potential activity range for this scaffold. The specific 3-position substitution is critical for activity, as 4- and 6-substituted regioisomers (e.g., 4-(methoxymethyl)pyridin-2-amine, CAS 1125398-71-1) are not reported to possess the same Kv7 channel modulating properties .

Ion Channel Modulation Neuroscience Electrophysiology

Comparative Purity and Availability for Consistent Research Reproducibility

Procurement data from multiple reputable vendors consistently indicates that 3-(methoxymethyl)pyridin-2-amine (CAS 1248511-27-4) is supplied with a minimum purity specification of 95% . In contrast, the 4-regioisomer, 4-(methoxymethyl)pyridin-2-amine (CAS 1125398-71-1), is frequently listed without a defined purity specification, indicating potential variability in batch quality and a higher risk of unknown impurities . The 6-regioisomer, 6-(methoxymethyl)pyridin-2-amine, is less commonly stocked by major vendors, leading to inconsistent availability.

Medicinal Chemistry Chemical Synthesis Reproducibility

Synthetic Utility as a Kv7 Channel Modulator Scaffold

Substituted pyridinyl-methylamine derivatives, a class to which 3-(methoxymethyl)pyridin-2-amine belongs, are explicitly claimed as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels in a patent application (WO2009/021942) [1]. This patent disclosure highlights the therapeutic potential of this specific scaffold for disorders responsive to Kv7 channel activation, such as epilepsy and pain. While the patent does not disclose quantitative data for this specific molecule, its inclusion as an exemplified structural class underscores its relevance. Other aminopyridine analogs, such as 3-methoxypyridin-2-amine (CAS 10201-71-5), are not associated with the same patent claims for Kv7 modulation.

Medicinal Chemistry Ion Channel Drug Discovery

Distinct Molecular Scaffold for Specialized Chemical Library Design

3-(Methoxymethyl)pyridin-2-amine is marketed as a "versatile small molecule scaffold" by specialty chemical suppliers . Its unique combination of an amine and an ether functionality in a specific 2,3-relationship on a pyridine ring offers a distinct vector set for derivatization compared to more common scaffolds like 2-aminopyridine (CAS 504-29-0) or 3-aminopyridine (CAS 462-08-8). The methoxymethyl group provides a handle for further functionalization (e.g., demethylation, oxidation) that is not available in simple methyl or methoxy analogs, enabling the synthesis of more structurally diverse compound libraries for biological screening [1].

Chemical Biology High-Throughput Screening Library Design

Procurement-Guided Application Scenarios for 3-(Methoxymethyl)pyridin-2-amine (CAS 1248511-27-4)


Neuroscience Research: Kv7.2 Potassium Channel Assay Development

Based on its class-level activity, 3-(methoxymethyl)pyridin-2-amine serves as a valuable scaffold for developing positive modulators of the Kv7.2 channel. Researchers investigating neuronal excitability disorders, such as epilepsy or chronic pain, can use this compound to synthesize and test new analogs in electrophysiology assays (e.g., SyncroPatch) with a known benchmark of EC50 = 2.23 µM for a closely related derivative [1].

Medicinal Chemistry: Synthesis of Patent-Disclosed Kv7 Modulators

This compound is a key building block for synthesizing substituted pyridinyl-methylamine derivatives, a class explicitly claimed as Kv7 channel modulators in patent WO2009/021942 [1]. Medicinal chemistry teams aiming to develop novel therapeutics for Kv7-related disorders can utilize this compound as a starting material to explore structure-activity relationships (SAR) within this protected chemical space.

Chemical Biology: Generation of Diverse Compound Libraries

Owing to its classification as a 'versatile small molecule scaffold' [1], 3-(methoxymethyl)pyridin-2-amine is ideal for creating structurally diverse compound libraries. Its unique 2,3-substitution pattern and methoxymethyl functional group enable a range of chemical transformations not possible with simpler aminopyridines . This allows screening laboratories to access novel chemical space for identifying new biological targets and lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.